molecular formula C12H18N2O2 B13028106 Methyl(R)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl

Methyl(R)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl

Cat. No.: B13028106
M. Wt: 222.28 g/mol
InChI Key: ZDZPKDIOYSXSFS-LLVKDONJSA-N
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Description

Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis(4-(dimethylamino)phenyl)methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylpropanoate
  • Methyl 3-(4-(dimethylamino)phenyl)acrylate
  • Methyl 3,3-bis(4-(dimethylamino)phenyl)-2,2-dimethylpropanoate

Uniqueness

Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl (3R)-3-amino-3-[4-(dimethylamino)phenyl]propanoate

InChI

InChI=1S/C12H18N2O2/c1-14(2)10-6-4-9(5-7-10)11(13)8-12(15)16-3/h4-7,11H,8,13H2,1-3H3/t11-/m1/s1

InChI Key

ZDZPKDIOYSXSFS-LLVKDONJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H](CC(=O)OC)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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